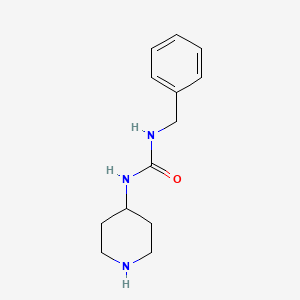

1-Benzyl-3-piperidin-4-ylurea

Description

1-Benzyl-3-piperidin-4-ylurea is a piperidine-derived urea compound characterized by a benzyl group attached to the nitrogen of the piperidine ring and a urea moiety at the 3-position. The phenyl analog has a molecular formula of C₁₂H₁₇N₃O, a molecular weight of 219.28 g/mol, and predicted physicochemical properties such as a boiling point of 351.0±42.0°C, density of 1.14±0.1 g/cm³, and pKa of 12.13±0.20 .

Properties

IUPAC Name |

1-benzyl-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXDUEPJBSICQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Piperidine Derivatives

Functional Group Impact on Reactivity and Bioactivity

Urea vs. Halogen/Ester Groups :

- The urea group in 1-Benzyl-3-piperidin-4-ylurea enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. This contrasts with chloromethyl (alkylation) or bromo (electrophilic substitution) groups in analogs, which are more reactive in synthetic pathways .

- Ester-containing derivatives (e.g., Ethyl 1-benzyl-4-piperidone-3-carboxylate) may act as prodrugs, undergoing hydrolysis to active carboxylic acids .

- Methyl groups (e.g., 1-Benzyl-3-methylpiperidin-4-one) introduce steric hindrance, possibly reducing binding affinity but improving metabolic stability .

Pharmacological Activity

- 1-Benzyl-3-piperidin-4-ylurea : While direct activity data is unavailable, urea derivatives are often explored as kinase inhibitors, GPCR modulators, or antimicrobial agents due to their H-bonding capacity.

- 1-Phenyl-3-piperidin-4-ylurea : Structural analogs have been investigated in neurological research, leveraging urea’s ability to mimic peptide bonds .

- Halogenated Derivatives : Bromo and chloromethyl analogs (e.g., ) are typically intermediates in drug synthesis rather than bioactive themselves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.